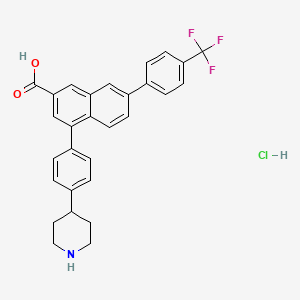
PPTN hydrochloride
説明
PPTN hydrochloride, also known as 1-phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride, is an important chemical compound used in scientific research, particularly in the fields of pharmacology and biochemistry. It is a synthetic compound that is structurally related to the amphetamine family of stimulants. PPTN hydrochloride is a white crystalline solid with a melting point of 140-142°C and a molecular weight of 263.8 g/mol. It is soluble in water and has a slightly bitter taste. PPTN hydrochloride has a wide variety of scientific applications due to its unique properties, including its ability to interact with a variety of biological receptors and proteins.
科学的研究の応用
- Researchers have investigated the impact of PPTN on P2Y 14 -mediated processes, such as chemotaxis (cell movement) and vascular contraction. By blocking this receptor, PPTN may influence immune cell behavior and vascular tone .
- The ability to modulate vascular tone makes PPTN relevant for conditions involving blood vessel constriction or dilation .
P2Y 14 Receptor Modulation
Inhibition of UDP-Glucose-Induced Contraction
Chemotaxis Suppression in Leukemia Cells
作用機序
Target of Action
PPTN hydrochloride is a high affinity and selective antagonist of the P2Y14 receptor . The P2Y14 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in various biological processes .
Mode of Action
PPTN hydrochloride interacts with its target, the P2Y14 receptor, by inhibiting its function . It exhibits a high degree of selectivity for the P2Y14 receptor, showing no agonist or antagonist effect at the P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors .
Biochemical Pathways
The P2Y14 receptor is involved in various biochemical pathways. For instance, it has been found to regulate the differentiation and mobilization of hematopoietic stem cells . PPTN hydrochloride, as an antagonist of the P2Y14 receptor, can inhibit these processes .
Pharmacokinetics
Its solubility in dmso and ethanol suggests that it may have good bioavailability.
Result of Action
The action of PPTN hydrochloride on the P2Y14 receptor has several molecular and cellular effects. It inhibits UDP-glucose and MRS 2690-induced porcine pancreatic artery contraction ex vivo, and also blocks UDP-glucose-induced chemotaxis of HL-60 leukemia cells in vitro . In a mouse model of neurofibromatosis type 1, the inhibition of the P2Y14 receptor by PPTN hydrochloride was found to reduce Schwann cell precursor self-renewal, delay neurofibroma initiation, and improve Schwann cell Remak bundles .
Action Environment
It is known that several factors such as age, strain, species variation, pregnancy, physical state and chemical properties of the toxicant, and environmental factors can greatly influence the toxicity of a specific compound . Therefore, it is reasonable to assume that similar factors could also influence the action, efficacy, and stability of PPTN hydrochloride.
特性
IUPAC Name |
4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F3NO2.ClH/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMVYPCBLWYNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PPTN hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PPTN hydrochloride exert its neuroprotective effects after SAH?
A: PPTN hydrochloride is a selective antagonist of the P2Y14 receptor []. Following SAH, there is an increase in the levels of uridine diphosphate glucose (UDP-G) in the cerebrospinal fluid []. UDP-G can activate P2Y14 receptors, which are primarily expressed on neurons []. This activation contributes to neuronal apoptosis, exacerbating brain damage []. By blocking the P2Y14 receptor, PPTN hydrochloride disrupts this signaling pathway, leading to a reduction in neuronal apoptosis and improved neurological outcomes after SAH [].
Q2: What are the long-term effects of early P2Y14 receptor inhibition by PPTN hydrochloride on neurological function after SAH?
A: The study demonstrated that early administration of PPTN hydrochloride, one hour after SAH induction, not only reduced neuronal apoptosis in the acute phase but also led to long-term benefits []. These benefits included:
- Preservation of neuronal populations: PPTN hydrochloride treatment helped preserve the number of surviving neurons in crucial brain regions like the hippocampus, amygdala, and cortex [].
- Improved cognitive function: Rats treated with PPTN hydrochloride showed enhanced performance in water maze tests one month after SAH, suggesting improved learning and memory compared to untreated SAH rats [].
- Reduced depressive-like behavior: PPTN hydrochloride treatment attenuated depressive-like behaviors in rats one month after SAH, indicating a potential role in mitigating the emotional and psychological consequences of SAH [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1460152.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride](/img/structure/B1460153.png)
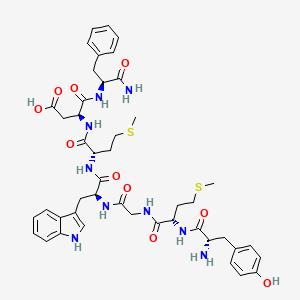
![4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride](/img/structure/B1460156.png)
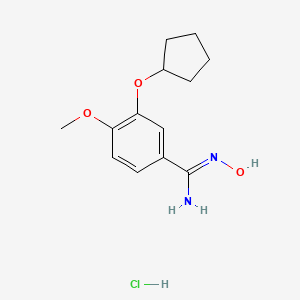
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1460162.png)
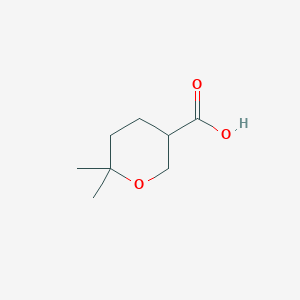
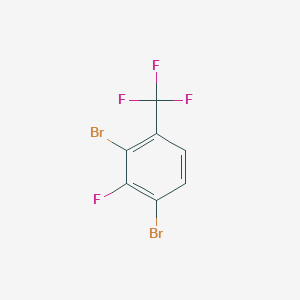
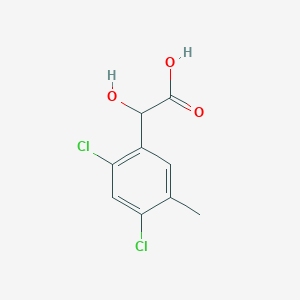

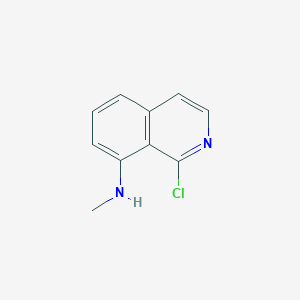
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460171.png)
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460172.png)
![2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1460173.png)